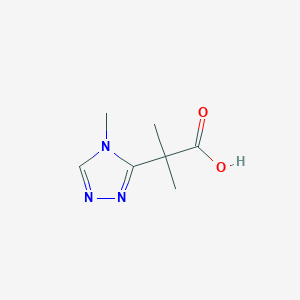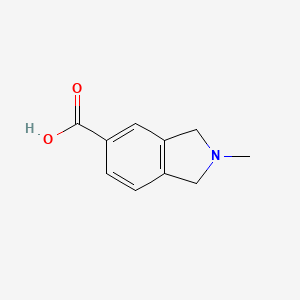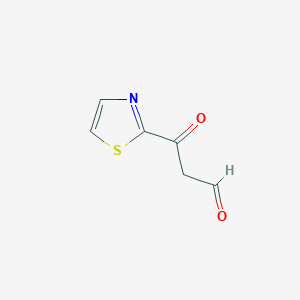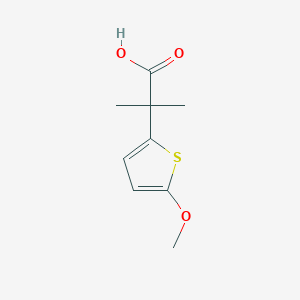![molecular formula C11H19BrO2 B13077710 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, which yields oxetane . Another approach involves the Paternò–Büchi reaction, where an oxetane ring is formed through the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficient production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane oxides or reduction to yield corresponding alcohols.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Acids and Bases: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are used for ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or cyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a stable motif in drug design, offering metabolic stability and rigidity.
Materials Science: Oxetane derivatives are used in the development of advanced materials, including polymers and resins, due to their unique structural properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Wirkmechanismus
The mechanism of action of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxetane ring’s stability and rigidity contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)oxetane: A simpler oxetane derivative with similar reactivity but lacking the cyclohexyl group.
3-(Chloromethyl)oxetane: Similar to the bromomethyl derivative but with a chlorine atom, leading to different reactivity and applications.
3-(Hydroxymethyl)oxetane: An oxetane derivative with a hydroxyl group, used in different synthetic applications.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .
Eigenschaften
Molekularformel |
C11H19BrO2 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
RPZMULVHEWYRJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


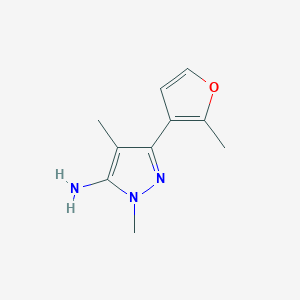
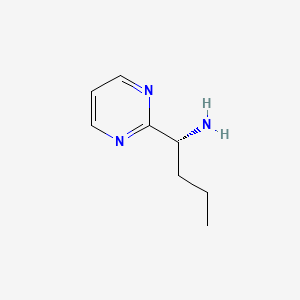
![5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)

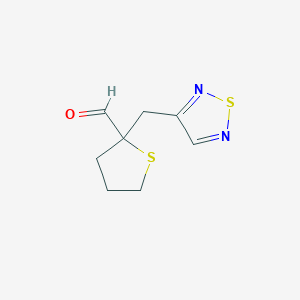
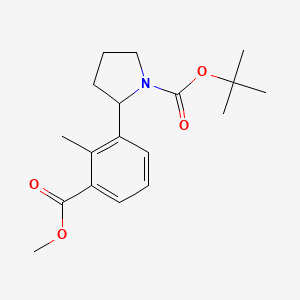
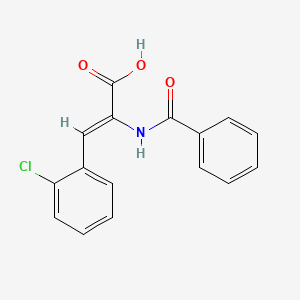
![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)
